molecular formula C8H5F6NO2S B3034228 2,4-Bis(trifluoromethyl)benzenesulfonamide CAS No. 146533-45-1

2,4-Bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B3034228
CAS No.: 146533-45-1
M. Wt: 293.19 g/mol
InChI Key: CGIARAVCNMEMDI-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H5F6NO2S and a molecular weight of 293.19 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a sulfonamide functional group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2,4-bis(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at ambient conditions to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction setups to ensure consistent quality and yield. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium hydride or potassium carbonate, and oxidizing agents such as hydrogen peroxide or potassium permanganate. The reactions are typically carried out under mild conditions to prevent degradation of the trifluoromethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while condensation reactions can produce imines or other nitrogen-containing compounds.

Scientific Research Applications

2,4-Bis(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form strong hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonamide
  • 2-(Trifluoromethyl)benzenesulfonamide
  • 3,5-Bis(trifluoromethyl)benzenesulfonamide

Uniqueness

2,4-Bis(trifluoromethyl)benzenesulfonamide is unique due to the presence of two trifluoromethyl groups at the 2 and 4 positions on the benzene ring. This structural feature imparts greater stability and lipophilicity compared to similar compounds with fewer trifluoromethyl groups. Additionally, the compound’s ability to form strong hydrogen bonds with biological targets makes it a valuable tool in drug discovery and biochemical research .

Properties

IUPAC Name

2,4-bis(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-2-6(18(15,16)17)5(3-4)8(12,13)14/h1-3H,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIARAVCNMEMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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